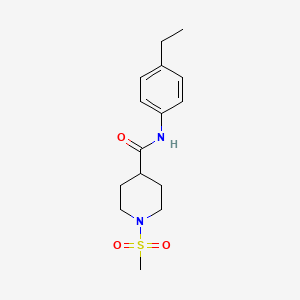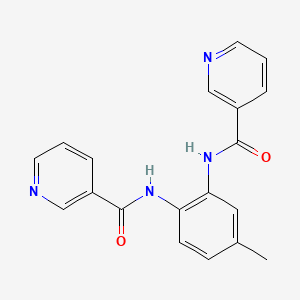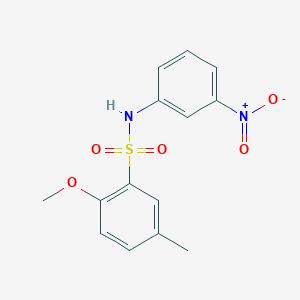
N-(2-chlorophenyl)-2-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-quinolinecarboxamide, commonly known as CQ, is a chemical compound that has been extensively studied for its potential applications in various fields of science. CQ is a member of the quinoline family, which is known for its diverse range of biological activities.
Wirkmechanismus
The exact mechanism of action of CQ is not fully understood. However, it is believed that CQ exerts its biological activities by interacting with various cellular targets such as DNA, RNA, and proteins. CQ has been shown to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and repair. CQ has also been shown to induce apoptosis, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
CQ has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that CQ exhibits anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and leukemia. CQ has also been shown to exhibit antiviral activity against various viruses such as HIV and influenza virus. In addition, CQ has been shown to exhibit anti-inflammatory activity by inhibiting the production of various inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
CQ has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. In addition, CQ exhibits a diverse range of biological activities, which makes it a useful tool for investigating various cellular processes. However, CQ also has some limitations for lab experiments. It has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. In addition, the exact mechanism of action of CQ is not fully understood, which can make it difficult to interpret the results of some experiments.
Zukünftige Richtungen
There are several future directions for the study of CQ. In the field of medicinal chemistry, CQ can be further optimized for its anticancer, antiviral, and anti-inflammatory activities. In addition, CQ can be used as a building block for the synthesis of novel materials with unique properties. In the field of analytical chemistry, CQ can be further developed as a fluorescent probe for the detection of various analytes. Further studies are also needed to elucidate the exact mechanism of action of CQ and its potential toxicity in vivo.
Synthesemethoden
CQ can be synthesized by reacting 2-chloroaniline with 2-quinolinecarboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The reaction mixture is then purified by column chromatography to obtain pure CQ. The purity of CQ can be confirmed by using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
CQ has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, CQ has been investigated for its anticancer, antiviral, and anti-inflammatory activities. In the field of materials science, CQ has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and coordination polymers. In the field of analytical chemistry, CQ has been used as a fluorescent probe for the detection of various analytes such as metal ions and amino acids.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-12-6-2-4-8-14(12)19-16(20)15-10-9-11-5-1-3-7-13(11)18-15/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAVLZCLRNUYKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-2-furamide](/img/structure/B5757007.png)
![3-[(2-fluorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5757010.png)
![N-allyl-2-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757015.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5757019.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5757034.png)

![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B5757046.png)

![3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5757076.png)

![N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757097.png)


